molecular formula C13H19NO2 B1335738 N-(tert-Butoxycarbonyl)-2-ethylaniline CAS No. 110969-45-4

N-(tert-Butoxycarbonyl)-2-ethylaniline

Cat. No. B1335738
M. Wt: 221.29 g/mol
InChI Key: APURGTAWCSZZBB-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2-ethylaniline is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected amines. These compounds are widely used in organic synthesis, particularly in the protection of amino groups to improve the selectivity of reactions and to prevent unwanted side reactions. The Boc group is known for its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions .

Synthesis Analysis

The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline and related compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) or similar reagents. For instance, the synthesis of N-(tert-butoxycarbonyl)difluoroanilines was achieved by reacting the appropriate difluoroaniline derivatives with butyllithium followed by methyl chloroformate . Similarly, N-tert-butanesulfinyl imines, which are closely related to N-(tert-Butoxycarbonyl)-2-ethylaniline, are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-2-ethylaniline is characterized by the presence of the tert-butoxycarbonyl group attached to the nitrogen atom of the aniline. X-ray crystallographic studies of related N-tert-butoxy compounds have shown that the N-O bond is staggered with respect to the C-H bonds of the methoxy group, while in the case of the tert-butyl group, it eclipses a C-methyl bond . This information is crucial for understanding the steric effects and conformational preferences of the molecule.

Chemical Reactions Analysis

The Boc-protected amines, such as N-(tert-Butoxycarbonyl)-2-ethylaniline, are involved in various chemical reactions. For example, tert-butoxy-N,N,N',N'-tetramethylmethanediamine reacts with various NH- and CH-acidic compounds to form aminomethylene compounds, amidines, enamines, and other products . These reactions are indicative of the reactivity of Boc-protected amines and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butoxycarbonyl)-2-ethylaniline are influenced by the tert-butoxycarbonyl group. This group is known to be sterically demanding, which can affect the solubility and reactivity of the compound. The Boc group also provides stability to the amine, protecting it from various reaction conditions. However, it can be removed under acidic conditions, which is a valuable property in multi-step synthetic procedures .

Scientific Research Applications

  • Polymer Materials Chemistry : N-(tert-Butoxycarbonyl)-2-ethylaniline, as a tert-butoxycarbonyl (BOC) group, is utilized in organic synthesis and polymer materials chemistry. The BOC group serves as a protection for functional groups. In a study by Jing, Suzuki, & Matsumoto (2019), the thermal decomposition behavior of polymers containing the BOC group was investigated, revealing that deprotection of the BOC group in polymer side chains occurs at around 200°C with the elimination of isobutene and carbon dioxide (Jing, Suzuki, & Matsumoto, 2019).

  • Synthesis of Natural Compounds : In the synthesis of natural compounds like (-)-goniomitine, Mizutani et al. (2011) demonstrated the use of N-(tert-Butoxycarbonyl)-2-ethylaniline in Stille coupling reactions, contributing to the synthesis of 2-vinylindole derivatives (Mizutani et al., 2011).

  • Amino Acid Synthesis : Khalil, Subasinghe, & Johnson (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered α,α-disubstituted amino acids, highlighting the role of N-(tert-Butoxycarbonyl)-2-ethylaniline in amino acid synthesis (Khalil, Subasinghe, & Johnson, 1996).

  • Polymer Synthesis : Gao, Sanda, & Masuda (2003) researched the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, where N-(tert-Butoxycarbonyl)-2-ethylaniline played a crucial role (Gao, Sanda, & Masuda, 2003).

  • Peptide Synthesis : Gaehde & Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid using N-(tert-Butoxycarbonyl)-2-ethylaniline, suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).

Safety And Hazards

The safety data sheet for a similar compound, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is an area of ongoing research .

properties

IUPAC Name

tert-butyl N-(2-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APURGTAWCSZZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407770
Record name N-(tert-Butoxycarbonyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-2-ethylaniline

CAS RN

110969-45-4
Record name N-(tert-Butoxycarbonyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(t-Butoxycarbonyl)-2-ethylaniline
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